molecular formula C36H42ClN3O6 B563652 (R)-Lercanidipine-d3 Hydrochloride CAS No. 1217724-52-1

(R)-Lercanidipine-d3 Hydrochloride

Cat. No. B563652
CAS RN: 1217724-52-1
M. Wt: 651.215
InChI Key: WMFYOYKPJLRMJI-UUOWBLICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Lercanidipine-d3 Hydrochloride is a chemical compound that is widely used in scientific research. It is a deuterated derivative of Lercanidipine Hydrochloride, which is a calcium channel blocker that is used to treat hypertension. This compound is a stable isotope-labeled compound that is used in various research applications, including drug metabolism studies, pharmacokinetic studies, and drug discovery.

Scientific Research Applications

Lercanidipine: A Vasoselective Calcium Antagonist

Lercanidipine is recognized for its systemic vasodilation effects through the inhibition of calcium ions influx via L-type calcium channels. Its high lipophilicity contributes to a slower onset and longer duration of action compared to other calcium antagonists. This characteristic makes lercanidipine a subject of interest in exploring the antiatherogenic potential and its protective effects against end-organ damage. Clinical studies have demonstrated its efficacy in managing mild to moderate hypertension without significant impacts on heart rate, showcasing its potential for elderly patients and those with isolated systolic hypertension or severe hypertension when used as monotherapy or adjunctively (McClellan & Jarvis, 2000).

Pleiotropic Effects and Perioperative Therapy Applications

The antihypertensive efficacy and tolerability of lercanidipine have been further evaluated in contexts beyond blood pressure control. Its renal protection properties slow the progression of chronic renal failure, making it suitable for patients with arterial hypertension, chronic renal failure, and diabetic or non-diabetic nephropathy. Lercanidipine's effectiveness in treating hypertension with associated conditions such as bronchial asthma and chronic obstructive pulmonary disease highlights its versatile therapeutic potential. These pleiotropic effects suggest areas for future research, particularly in understanding the mechanisms underlying these benefits (Melnik, Afonicheva, & Beloborodova, 2016).

Organoprotective Properties and Antihypertensive Effect

Research underscores lercanidipine's organoprotective properties, including nephroprotection, reduction of left ventricular hypertrophy, and improvement of blood vessels' elastic properties. The absence of sympathetic activation during its application signifies its high tolerability and patient adherence, emphasizing its significance in elderly patients and those with isolated hypertension (Minushkina & Iosava, 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Lercanidipine-d3 Hydrochloride involves the resolution of racemic Lercanidipine-d3 Hydrochloride using an enantioselective chromatographic column.", "Starting Materials": [ "Racemic Lercanidipine-d3 Hydrochloride" ], "Reaction": [ "The racemic Lercanidipine-d3 Hydrochloride is loaded onto an enantioselective chromatographic column", "The column separates the racemic mixture into its enantiomers based on their differing affinities for the stationary phase", "The (R)-enantiomer is eluted from the column and collected", "The collected (R)-Lercanidipine-d3 is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent" ] }

CAS RN

1217724-52-1

Molecular Formula

C36H42ClN3O6

Molecular Weight

651.215

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1/i5D3;

InChI Key

WMFYOYKPJLRMJI-UUOWBLICSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

synonyms

(4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; 

Origin of Product

United States

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